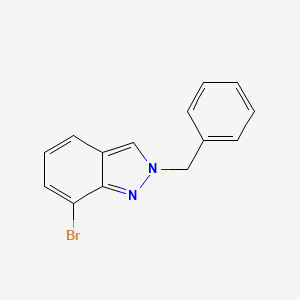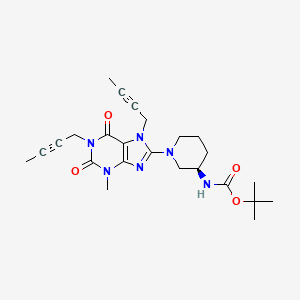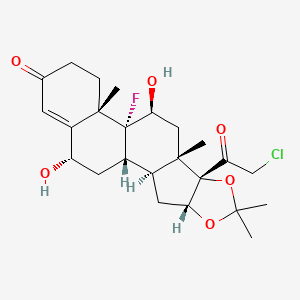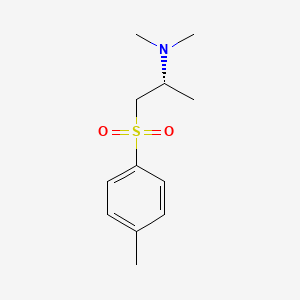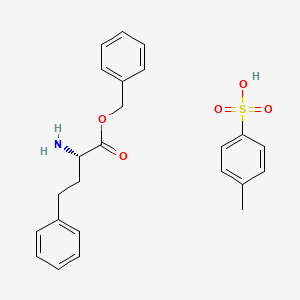
Sucrose-13C6-glu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucrose-13C6-glu: is a stable isotope-labeled compound where six carbon atoms in the glucose moiety of sucrose are replaced with carbon-13 isotopes. This labeling allows for precise tracking and analysis in various scientific studies. The molecular formula of this compound is 13C12H22O11 , and it has a molecular weight of 354.2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sucrose-13C6-glu involves the incorporation of carbon-13 isotopes into the glucose part of sucrose. This can be achieved through enzymatic or chemical methods that specifically target the glucose moiety. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities that can handle stable isotope labeling. The process involves the use of carbon-13 enriched glucose as a starting material, which is then enzymatically or chemically linked to fructose to form the labeled sucrose. The production is carried out under stringent quality control to ensure the purity and accuracy of the labeled compound .
Análisis De Reacciones Químicas
Types of Reactions
Sucrose-13C6-glu undergoes various chemical reactions similar to unlabeled sucrose. These include:
Oxidation: Sucrose can be oxidized to form different products, such as glucose and fructose derivatives.
Reduction: Reduction reactions can convert sucrose into sugar alcohols like sorbitol and mannitol.
Substitution: Substitution reactions can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include glucose, fructose, sugar alcohols, and various substituted derivatives. These products are used in further research and industrial applications .
Aplicaciones Científicas De Investigación
Sucrose-13C6-glu has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbon flow and utilization in biochemical pathways.
Biology: Helps in studying plant metabolism and carbon allocation in different tissues.
Medicine: Used in metabolic flux analysis to study disease mechanisms and drug metabolism.
Industry: Employed in the production of labeled compounds for quality control and research purposes
Mecanismo De Acción
The mechanism of action of Sucrose-13C6-glu involves its incorporation into metabolic pathways where it acts as a carbon source. The labeled carbon atoms allow researchers to track the movement and transformation of carbon within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Sucrose-13C6-fru: Similar to Sucrose-13C6-glu but with carbon-13 isotopes in the fructose moiety.
Glucose-13C6: A labeled glucose compound used for similar metabolic studies.
Fructose-13C6: A labeled fructose compound used in metabolic research
Uniqueness
This compound is unique due to its specific labeling in the glucose moiety, making it particularly useful for studies focused on glucose metabolism and its role in various biological processes.
Propiedades
Fórmula molecular |
C12H22O11 |
|---|---|
Peso molecular |
348.25 g/mol |
Nombre IUPAC |
2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4?,5-,6?,7-,8?,9?,10+,11?,12+/m1/s1/i1+1,4+1,6+1,8+1,9+1,11+1 |
Clave InChI |
CZMRCDWAGMRECN-IQZPVDPYSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[13CH]2[13CH]([13CH]([13CH]([13CH](O2)[13CH2]O)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


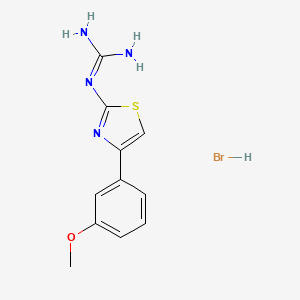
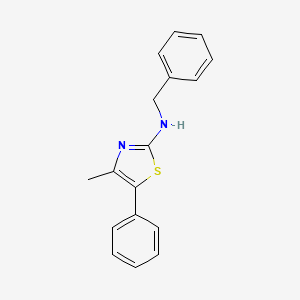

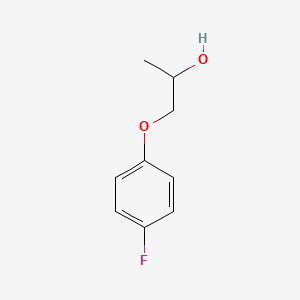
![Methyl 7-(5-fluoro-2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13847215.png)
